Helodermin

Beschreibung

Eigenschaften

IUPAC Name |

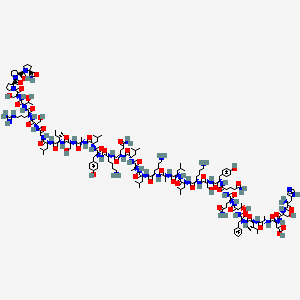

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAAJZQUEUTACT-MDBKHZGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H285N47O49 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237753 | |

| Record name | Heliodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3843 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89468-62-2 | |

| Record name | Heliodermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Helodermin: A Technical Guide to a Venom-Derived Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venom of the Gila monster (Heloderma suspectum), a lizard native to the Southwestern United States and Northwestern Mexico, is a complex cocktail of bioactive molecules. Among these is helodermin, a 35-amino acid peptide that has garnered significant scientific interest due to its structural similarity to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of hormones and its potent biological activities. This technical guide provides an in-depth overview of the discovery of helodermin, detailing its isolation, characterization, and the experimental methodologies used to elucidate its function. The information presented here is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and venom research.

Physicochemical and Biological Properties of Helodermin

Helodermin is a basic pentatriacontapeptide amide with a molecular weight of approximately 3841 Da.[1] Its primary structure reveals a high degree of sequence homology with other members of the VIP/secretin/glucagon peptide family, particularly in the N-terminal region, which is crucial for receptor binding and biological activity.[2][3]

| Property | Value | Reference |

| Amino Acid Sequence | His-Ser-Asp-Ala-Ile-Phe-Thr-Gln-Gln-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Ala-Ser-Ile-Leu-Gly-Ser-Arg-Thr-Ser-Pro-Pro-Pro-NH2 | [1][2][3] |

| Molecular Formula | C₁₇₆H₂₈₅N₄₇O₄₉ | [3] |

| Molecular Weight | 3841 Da | [1] |

| CAS Number | 89468-62-2 | [1][3] |

Experimental Protocols

Venom Extraction and Peptide Isolation

The journey to discovering helodermin begins with the careful extraction of venom from the Gila monster. This is followed by a multi-step purification process to isolate the peptide of interest from the complex venom mixture.

1. Venom Milking:

Venom is typically collected from captive Gila monsters by inducing them to bite onto a collection apparatus. The venom glands, located in the lower jaw, are then gently massaged to express the venom.

2. Multi-Step High-Performance Liquid Chromatography (HPLC) Purification:

While the precise, detailed protocol for the original isolation of helodermin is not exhaustively documented in a single source, a combination of chromatographic techniques is standard for purifying peptides from venom. A plausible workflow, based on common practices in venom peptide purification, is outlined below.

Diagram of the General Workflow for Helodermin Isolation

Caption: A generalized multi-step chromatographic workflow for the purification of helodermin from crude Gila monster venom.

a. Step 1: Gel Filtration Chromatography (Size Exclusion)

-

Objective: To perform an initial separation of venom components based on their molecular size.

-

Stationary Phase: A gel filtration medium such as Sephadex G-50.

-

Mobile Phase: An appropriate buffer, for example, 2 M acetic acid.

-

Procedure:

-

Reconstitute the lyophilized crude venom in the mobile phase.

-

Apply the venom solution to the equilibrated gel filtration column.

-

Elute the venom components with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm to detect protein/peptide elution.

-

Pool fractions corresponding to the molecular weight range of helodermin (around 4 kDa).

-

b. Step 2: Ion-Exchange Chromatography

-

Objective: To further purify the peptide based on its net charge at a specific pH.

-

Stationary Phase: A cation-exchange resin like CM-Sephadex is suitable for the basic helodermin peptide.

-

Mobile Phase: A buffer system with a pH below the isoelectric point of helodermin, with an increasing salt gradient for elution (e.g., ammonium acetate buffer).

-

Procedure:

-

Pool and lyophilize the relevant fractions from the gel filtration step.

-

Dissolve the sample in the starting buffer for ion-exchange chromatography.

-

Load the sample onto the equilibrated cation-exchange column.

-

Wash the column with the starting buffer to remove unbound components.

-

Elute the bound peptides using a linear gradient of increasing salt concentration.

-

Collect fractions and screen for the presence of helodermin using a biological assay (e.g., adenylate cyclase activation) or by analytical HPLC.

-

c. Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To achieve final purification to homogeneity based on the peptide's hydrophobicity.

-

Stationary Phase: A C18 reverse-phase column is commonly used for peptide purification.

-

Mobile Phase: A two-solvent system is typically employed:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Pool the active fractions from the ion-exchange chromatography.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptides using a linear gradient of increasing Solvent B concentration.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to helodermin.

-

Confirm the purity and identity of the isolated peptide by analytical HPLC, mass spectrometry, and amino acid sequencing.

-

Biological Activity Assays

The biological functions of helodermin were primarily elucidated through its interaction with cell surface receptors and its effect on intracellular signaling pathways.

1. Adenylate Cyclase Activity Assay:

Helodermin was found to stimulate adenylate cyclase activity in various tissues, including rat pancreatic membranes. This assay is crucial for determining the functional activity of the purified peptide.

Diagram of the Adenylate Cyclase Activity Assay Workflow

Caption: A schematic representation of the experimental workflow for measuring adenylate cyclase activity in response to helodermin.

-

Objective: To quantify the production of cyclic AMP (cAMP) from ATP in the presence of helodermin.

-

Materials:

-

Isolated cell membranes (e.g., from rat pancreas or liver).

-

Helodermin (or other test peptides).

-

[α-³²P]ATP (radiolabeled substrate).

-

Assay buffer containing Tris-HCl, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and [α-³²P]ATP.

-

Add the isolated cell membranes to the reaction mixture.

-

Initiate the reaction by adding helodermin at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

-

Terminate the reaction, for instance, by boiling.

-

Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

2. Competitive Radioligand Binding Assay:

This assay is used to determine the binding affinity of helodermin to its receptors, often by competing with a radiolabeled ligand known to bind to the same receptor family, such as [¹²⁵I]VIP.

-

Objective: To measure the ability of helodermin to displace a radiolabeled ligand from its receptor and to calculate its binding affinity (Ki).

-

Materials:

-

Isolated cell membranes rich in the target receptor (e.g., rat liver membranes for VIP receptors).

-

Radiolabeled ligand (e.g., [¹²⁵I]VIP).

-

Unlabeled helodermin at various concentrations.

-

Binding buffer (e.g., Tris-HCl with BSA).

-

-

Procedure:

-

In a series of tubes, add a fixed amount of cell membranes and a constant concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled helodermin to the tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of bound radioligand against the concentration of unlabeled helodermin to generate a competition curve and calculate the IC₅₀ and subsequently the Ki value.

-

| Parameter | Description | Typical Finding for Helodermin |

| IC₅₀ | The concentration of helodermin that inhibits 50% of the specific binding of the radiolabeled ligand. | Varies depending on the tissue and radioligand used. |

| Ki | The inhibition constant, representing the affinity of helodermin for the receptor. | In the nanomolar range for VIP receptors. |

Signaling Pathway

Helodermin exerts its biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. This binding initiates an intracellular signaling cascade, primarily through the activation of adenylate cyclase.

Diagram of the Helodermin Signaling Pathway

Caption: A simplified diagram of the intracellular signaling pathway activated by helodermin binding to a G-protein coupled receptor.

The binding of helodermin to its receptor, which is often a subtype of the VIP receptor, causes a conformational change in the receptor. This, in turn, activates an associated heterotrimeric G-protein of the Gs class. The activated Gs alpha subunit then stimulates adenylate cyclase, an enzyme embedded in the cell membrane. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to the observed physiological effects, such as smooth muscle relaxation and hormone secretion.[4][5][6]

Conclusion

The discovery of helodermin from the venom of the Gila monster is a testament to the potential of natural sources in providing novel molecular probes and therapeutic leads. Through a combination of sophisticated purification techniques and detailed biological assays, the structure and function of this potent peptide have been elucidated. This technical guide provides a foundational understanding of the experimental approaches that were instrumental in the discovery and characterization of helodermin. The methodologies described herein remain relevant for the ongoing exploration of venom components and their potential applications in medicine and research. The continued investigation into the pharmacology of helodermin and its analogs may yet yield new therapeutic agents for a variety of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP accumulation assay [bio-protocol.org]

- 4. Venom Peptide Extraction - Creative Proteomics [creative-proteomics.com]

- 5. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vivo Biological Functions of Helodermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides. Its structural similarity to endogenous regulatory peptides has prompted extensive research into its physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the core in vivo biological functions of Helodermin, with a focus on its effects on pancreatic and hormonal secretions, cardiovascular parameters, and the underlying signaling mechanisms.

Core Biological Functions of Helodermin in vivo

Helodermin exhibits a range of potent biological activities in vivo, primarily acting as a secretagogue and a modulator of smooth muscle tone. Its effects are mediated through the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Pancreatic and Hormonal Secretion

Helodermin is a powerful stimulant of exocrine and endocrine pancreatic secretions. Intravenous administration of Helodermin leads to a dose-dependent increase in pancreatic bicarbonate and amylase secretion.[1][2] Furthermore, it significantly influences the release of key metabolic hormones.

-

Glucagon Secretion: Helodermin markedly enhances basal and glucose-stimulated plasma glucagon levels.[3]

-

Insulin Secretion: The peptide has a weak stimulatory effect on insulin secretion, with a maximal response observed at specific concentrations.[4]

-

Somatostatin Secretion: Helodermin stimulates the release of somatostatin in a concentration-dependent manner.[4]

Cardiovascular Effects

Helodermin exerts significant effects on the cardiovascular system, primarily through its vasodilatory properties.

-

Hypotension: Intravenous injection of Helodermin causes a dose-dependent reduction in blood pressure.[5][6]

-

Vasorelaxation: Helodermin is a potent relaxant of vascular smooth muscle, acting with a potency similar to that of VIP on femoral arteries.[5][6][7] This effect is endothelium-independent.

Quantitative Data on Helodermin's In Vivo Effects

The following tables summarize the key quantitative data from various in vivo studies on Helodermin.

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Pancreatic HCO3 Secretion | Dog | 12.5-200 pmol/kg/h (i.v. infusion) | Dose-dependent increase, reaching 100% of secretin maximum. | [1] |

| Pancreatic Amylase Release | Dog | 10⁻¹⁰ - 10⁻⁵ M (in vitro on dispersed acini) | Dose-dependent increase, reaching about 50% of CCK-8 maximum. | [1] |

| Plasma Glucagon Levels | Mouse | 8 nmol/kg (i.v. injection) | Increase from 139 ± 14 to 421 ± 86 pg/ml after 6 minutes. | [3] |

| Insulin Secretion (First Phase) | Rat (isolated perfused pancreas) | 10 pmol/L | 148% of control. | [4] |

| Insulin Secretion (Second Phase) | Rat (isolated perfused pancreas) | 10 pmol/L | 170% of control. | [4] |

| Somatostatin Release (First Phase) | Rat (isolated perfused pancreas) | 100 pmol/L | 233% of control. | [4] |

| Somatostatin Release (Second Phase) | Rat (isolated perfused pancreas) | 100 pmol/L | 362% of control. | [4] |

| Blood Pressure | Rat | > 1 nmol/kg (i.v.) | Dose-dependent reduction. | [5][6] |

Signaling Pathways of Helodermin

Helodermin exerts its cellular effects by binding to specific G-protein coupled receptors, which are coupled to the activation of adenylyl cyclase. This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including the transcription factor CREB (cAMP response element-binding protein), to elicit the final physiological response.[8][9][10]

Experimental Protocols

In Vivo Measurement of Pancreatic Secretion in Dogs

This protocol describes the methodology for assessing the effect of Helodermin on pancreatic secretion in conscious dogs.[1]

Detailed Methodology:

-

Animal Model: Six conscious dogs, each weighing between 15 and 18 kg, are used. The animals are surgically prepared with a chronic pancreatic fistula of the Thomas type to allow for the collection of pancreatic juice.

-

Peptide Administration: Helodermin is infused intravenously at graded doses ranging from 12.5 to 200 pmol/kg per hour.

-

Sample Collection: Pancreatic juice is collected continuously in 15-minute intervals.

-

Analysis: The volume of the collected pancreatic juice is measured, and the bicarbonate (HCO3-) concentration is determined by back-titration.

-

Data Interpretation: The results are expressed as a percentage of the maximal pancreatic bicarbonate secretion induced by a standard dose of secretin.

In Vivo Assessment of Cardiovascular Effects in Rats

This protocol outlines the procedure for measuring the effects of Helodermin on blood pressure in anesthetized rats.[5][6]

Detailed Methodology:

-

Animal Model: Male Wistar rats are anesthetized.

-

Surgical Preparation: The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for the intravenous administration of Helodermin.

-

Blood Pressure Measurement: Arterial blood pressure is continuously recorded using a pressure transducer connected to a polygraph.

-

Peptide Administration: After a stable baseline blood pressure is established, Helodermin is injected intravenously in a dose-dependent manner.

-

Data Analysis: The change in mean arterial pressure from the baseline is calculated for each dose of Helodermin to construct a dose-response curve.

Conclusion

Helodermin is a pleiotropic peptide with significant in vivo biological functions, particularly in the regulation of pancreatic secretion and cardiovascular homeostasis. Its potent secretagogue and vasodilatory effects, mediated through the cAMP-PKA signaling pathway, highlight its potential as a lead compound for the development of novel therapeutics for conditions such as pancreatic insufficiency and cardiovascular disorders. Further research is warranted to fully elucidate its physiological roles and to explore its therapeutic utility in preclinical and clinical settings.

References

- 1. Comparison of helodermin, VIP and PHI in pancreatic secretion and blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of helodermin in rat dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helodermin stimulates glucagon secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Helodermin and islet hormone release in isolated rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular effects of helodermin, helospectin I and helospectin II: a comparison with vasoactive intestinal peptide (VIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular effects of helodermin, helospectin I and helospectin II: a comparison with vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular effects of helodermin, helospectin I and helospectin II : a comparison with vasoactive intestinal peptide (VIP) | Lunds universitet [lu.se]

- 8. Receptors involved in helodermin action on rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different neuroligands and signal transduction pathways stimulate CREB phosphorylation at specific developmental stages along oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Helodermin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a prominent member of the secretin/vasoactive intestinal peptide (VIP) family of peptides. This family, which also includes secretin, VIP, pituitary adenylate cyclase-activating polypeptide (PACAP), glucagon, and others, is characterized by significant sequence homology and a shared mechanism of action through class B G-protein coupled receptors (GPCRs). Helodermin exhibits a range of biological activities, primarily mediated through its interaction with VIP receptors, VPAC1 and VPAC2. This technical guide provides an in-depth overview of helodermin's structure, its interaction with its cognate receptors, the downstream signaling pathways it activates, and detailed experimental protocols for its study. Quantitative data on its binding affinity and functional potency are presented in comparison to other members of the secretin/VIP family to provide a clear pharmacological context.

Introduction: Helodermin and the Secretin/VIP Peptide Family

The secretin/VIP family of peptides are crucial regulators of a wide array of physiological processes, including pancreatic and gastric secretion, smooth muscle relaxation, and neurotransmission. Helodermin was first identified as a component of Gila monster venom and was subsequently found to share significant structural similarities with VIP and secretin.[1] Its amino acid sequence reveals a high degree of homology with other members of this peptide family, particularly in the N-terminal region, which is critical for receptor activation.[2]

Helodermin's physiological effects are diverse and include the stimulation of adenylate cyclase in various tissues, leading to an increase in intracellular cyclic AMP (cAMP).[1] It has been shown to influence glucagon secretion, thyroid hormone secretion, and bone metabolism.[3] These actions are a direct result of its interaction with the VPAC1 and VPAC2 receptors, which it shares with VIP.[4] Understanding the specific pharmacology of helodermin at these receptors is crucial for elucidating its physiological roles and exploring its therapeutic potential.

Data Presentation: Comparative Pharmacology of Helodermin

The pharmacological profile of helodermin is defined by its binding affinity (Ki or Kd) for its receptors and its functional potency (EC50) in eliciting a biological response, such as cAMP accumulation. The following tables summarize the available quantitative data, comparing helodermin with other key members of the secretin/VIP family.

| Peptide | Receptor | Binding Affinity (Ki, nM) | Reference |

| Helodermin | VPAC1 | Less than VIP | [4] |

| VPAC2 | Similar to VIP and PACAP | [4] | |

| VIP | VPAC1 | High | [1][5] |

| VPAC2 | High | [5] | |

| PAC1 | >500 (Low) | [4][5] | |

| PACAP-27/38 | VPAC1 | High | [5] |

| VPAC2 | High | [5] | |

| PAC1 | ~0.5 (Very High) | [4][5] | |

| Secretin | Secretin Receptor | High | [6] |

| VPAC1/VPAC2 | Lower than VIP/Helodermin | [1] |

Table 1: Comparative Receptor Binding Affinities. This table illustrates the relative binding affinities of helodermin and related peptides to the VPAC1, VPAC2, and PAC1 receptors. Data is compiled from multiple sources and indicates the general affinity profile.

| Peptide | Receptor/Cell Line | Functional Assay | Potency (EC50, nM) | Reference |

| Helodermin | VPAC2 expressing cells | cAMP Accumulation | Similar to VIP | |

| VIP | VPAC1 expressing cells | cAMP Accumulation | High Potency | |

| VPAC2 expressing cells | cAMP Accumulation | High Potency | ||

| PACAP-27/38 | PAC1 expressing cells | cAMP Accumulation | 0.05 (High Potency) | [5] |

| VPAC1 expressing cells | cAMP Accumulation | 1.5 | [5] | |

| VPAC2 expressing cells | cAMP Accumulation | 2.5 | [5] |

Table 2: Comparative Functional Potencies. This table presents the half-maximal effective concentrations (EC50) for cAMP accumulation stimulated by helodermin and related peptides, highlighting their potency at different receptors.

Signaling Pathways

Upon binding to VPAC1 or VPAC2 receptors, helodermin initiates a canonical G-protein signaling cascade. These receptors are primarily coupled to the stimulatory G-protein, Gs.

References

- 1. Specific labelling by [125I]helodermin of high-affinity VIP receptors in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The receptors of the VIP family peptides (VIP, secretin, GRF, PHI, PHM, GIP, glucagon and oxyntomodulin). Specificities and identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of secretin and vasoactive intestinal peptide receptors in rat pancreatic plasma membranes using the native peptides, secretin-(7-27) and five secretin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Mechanism of Action of Helodermin on Cellular Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1][2] Its structural similarity to VIP and other related peptides dictates its interaction with a specific subset of Class B G protein-coupled receptors (GPCRs), leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the mechanism of action of Helodermin at the cellular level, with a focus on its receptor interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: Receptor Binding and Functional Potency of Helodermin

Quantitative analysis of Helodermin's interaction with its target receptors is crucial for understanding its biological activity. The following table summarizes the available data on the binding affinity (Ki) and functional potency (EC50) of Helodermin at the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2) and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Receptor (PAC1). It is important to note that specific quantitative values for Helodermin are not consistently reported across the literature, and the presented data is a synthesis of qualitative and comparative findings.

| Ligand | Receptor | Cell Line/Tissue | Binding Affinity (Ki) | Functional Potency (EC50) - cAMP Stimulation | Reference |

| Helodermin | VPAC1 | Rat Liver Membranes | VIP > Helodermin > Secretin | Not Specified | [3] |

| VPAC1 | Human Small Cell Lung Carcinoma (NCI-H345) | Most potent peptide | Most potent peptide | Not Specified | |

| VPAC2 | Not Specified | Binds with high affinity | Potent agonist | [4] | |

| PAC1 | Not Specified | Lower affinity than for VPAC receptors | Less potent than at VPAC receptors | [5] | |

| VIP | VPAC1 | CHO cells | Not Specified | 1.5 ± 0.3 nM | [4] |

| VPAC2 | CHO cells | Not Specified | 2.1 ± 0.5 nM | [4] |

Note: The table reflects a qualitative and comparative summary based on available literature. Precise Ki and EC50 values for Helodermin across different receptor subtypes and cell systems are not consistently available in the reviewed sources.

Core Mechanism of Action: Receptor Binding and Signal Transduction

Helodermin exerts its effects by binding to and activating specific GPCRs, primarily the VPAC1 and VPAC2 receptors. These receptors are characterized by a large N-terminal extracellular domain that plays a crucial role in ligand binding.[6][7][8][9]

Primary Signaling Pathway: Gαs/cAMP/PKA Axis

The canonical signaling pathway activated by Helodermin upon binding to VPAC receptors is the Gαs-mediated stimulation of adenylyl cyclase.[10] This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][11] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Potential Secondary Signaling Pathway: Gαq/PLC/Ca2+ Axis

While the Gαs/cAMP pathway is the primary mechanism, there is evidence suggesting that VPAC1 receptors can also couple to the Gαq protein, leading to the activation of Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Direct evidence for Helodermin activating this pathway is currently limited.

Experimental Protocols

The characterization of Helodermin's interaction with its receptors relies on two key experimental approaches: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of Helodermin for its receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]VIP) for receptor binding.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor (e.g., CHO cells stably expressing VPAC1 or VPAC2) are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a multi-well plate, a fixed concentration of the radiolabeled ligand (e.g., [125I]VIP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Helodermin.

-

Non-specific binding is determined by adding a high concentration of unlabeled VIP to a set of wells.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The concentration of Helodermin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of Helodermin to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Methodology:

-

Cell Culture and Stimulation:

-

Cells expressing the target receptor are seeded in a multi-well plate and grown to a desired confluency.

-

The cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Increasing concentrations of Helodermin are added to the wells.

-

-

Cell Lysis and cAMP Measurement:

-

After a specific incubation time, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Helodermin concentration.

-

The concentration of Helodermin that produces 50% of the maximal response (EC50) is determined from the curve.

-

References

- 1. Primary structure of helodermin, a VIP-secretin-like peptide isolated from Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of a novel pancreatic secretory factor (PSF) and a novel peptide with VIP- and secretin-like properties (helodermin) from Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific labelling by [125I]helodermin of high-affinity VIP receptors in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of Chinese hamster ovary cells coexpressing two vasoactive intestinal peptide receptors (hVPAC1 and hVPAC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Domains determining agonist selectivity in chimaeric VIP2 (VPAC2)/PACAP (PAC1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasoactive intestinal polypeptide VPAC1 and VPAC2 receptor chimeras identify domains responsible for the specificity of ligand binding and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human VPAC1 receptor: identification of the N-terminal ectodomain as a major VIP-binding site by photoaffinity labeling and 3D modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that helodermin, a newly extracted peptide from Gila monster venom, is a member of the secretin/VIP/PHI family of peptides with an original pattern of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Helodermin, helospectin, and PACAP stimulate cyclic AMP formation in intact bone, isolated osteoblasts, and osteoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Helodermin's Impact on Pancreatic Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of helodermin on pancreatic acinar cells. Helodermin, a 35-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), belongs to the vasoactive intestinal polypeptide (VIP) family and has been shown to be a potent secretagogue in the exocrine pancreas.[1][2][3] This document details its mechanism of action, summarizes quantitative data from key studies, outlines common experimental protocols, and provides visual representations of its signaling pathways.

Core Mechanism of Action

Helodermin stimulates amylase secretion from pancreatic acinar cells primarily by interacting with G protein-coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][4] While it shows structural homology to VIP and secretin, its receptor interaction profile is distinct.

Studies on dispersed rat pancreatic acini have demonstrated that helodermin binds to both VIP-preferring and secretin receptors.[1][2] Its binding affinity for VIP receptors is comparable to that of VIP itself, and significantly higher than secretin.[1][2] Conversely, for secretin receptors, its affinity is lower than secretin but higher than VIP.[1][2] The physiological effects of helodermin on amylase secretion are predominantly mediated through VIP-preferring receptors coupled to adenylate cyclase activation.[1][2]

Upon binding to these receptors, helodermin activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. The elevated intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the exocytosis of amylase-containing zymogen granules.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of helodermin on pancreatic acinar cells.

Table 1: Receptor Binding Affinity

| Ligand | Receptor Type | Relative Binding Affinity | Species | Reference |

| Helodermin | VIP-preferring | VIP = Helodermin > Secretin | Rat | [1][2] |

| Helodermin | Secretin | Secretin > Helodermin > VIP | Rat | [1][2] |

Table 2: Amylase Secretion

| Stimulus | Concentration | Species | Effect on Amylase Release | Reference |

| Helodermin | Dose-dependent | Rat | Stimulates amylase secretion with similar efficacy to VIP, but 100-fold less potent. | [1][2] |

| Helodermin (Low Conc.) | Not specified | Rat | Twofold stimulation of amylase secretion. | [5] |

| Helodermin (High Conc.) | Not specified | Rat | Further 2.6-fold stimulation of amylase secretion. | [5] |

| Helodermin | 10⁻¹⁰ - 10⁻⁵ M | Canine | Dose-dependently increased amylase release, reaching ~50% of CCK-8 maximum. | [6] |

| Helodermin + 0.5 mM IBMX | Not specified | Rat | Increased potency of helodermin-induced amylase secretion, with no change in efficacy. | [1][2] |

Table 3: Intracellular Signaling

| Stimulus | Species | Effect on Intracellular cAMP | Reference |

| Helodermin | Rat | Dose-dependently stimulates cAMP production, nearly identical to VIP. | [1][2] |

| Helodermin | Rat | 14-fold increase in cAMP levels. | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by helodermin in pancreatic acinar cells and a typical experimental workflow for studying its effects.

Experimental Protocols

The following methodologies are based on commonly cited practices for studying the effects of secretagogues on dispersed pancreatic acini.

Preparation of Dispersed Pancreatic Acini

This protocol is adapted from standard methods for isolating pancreatic acini for in vitro studies.

-

Tissue Isolation: Pancreata are typically harvested from male Sprague-Dawley rats. The tissue is minced into small fragments in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) supplemented with essential amino acids, bovine serum albumin, and antibiotics.

-

Enzymatic Digestion: The minced tissue is incubated with purified collagenase (e.g., Type V) at 37°C with gentle shaking. The digestion process is monitored to ensure the dissociation of acini without excessive cell damage.

-

Mechanical Dispersion: Following digestion, the tissue suspension is gently passed through pipettes with decreasing tip diameters to mechanically disperse the acini.

-

Washing and Resuspension: The dispersed acini are washed multiple times by centrifugation and resuspension in fresh buffer to remove collagenase and cellular debris. The final acinar preparation is resuspended in the appropriate experimental buffer.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from pancreatic acini in response to stimulation.

-

Incubation: Dispersed pancreatic acini are pre-incubated at 37°C to allow for equilibration. They are then incubated with various concentrations of helodermin for a defined period (e.g., 30 minutes). Control groups include unstimulated acini and acini stimulated with other secretagogues like VIP or CCK for comparison. To study the role of phosphodiesterases, a non-specific inhibitor like 3-isobutyl-1-methylxanthine (IBMX) can be included.

-

Sample Collection: After incubation, the acinar suspension is centrifuged to separate the acini (pellet) from the supernatant. The supernatant, containing the secreted amylase, is collected.

-

Amylase Activity Measurement: The amylase activity in the supernatant is determined using a quantitative enzymatic assay, often based on the hydrolysis of a chromogenic substrate. The results are typically expressed as a percentage of the total amylase content in the acini.

Intracellular cAMP Measurement

This assay is used to determine the effect of helodermin on the primary second messenger in its signaling pathway.

-

Stimulation and Lysis: Pancreatic acini are incubated with helodermin for a short period (e.g., 5-15 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Following stimulation, the reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Normalization: cAMP levels are typically normalized to the protein content of the cell lysate to account for variations in cell number.

Receptor Binding Assays

These assays are performed to characterize the binding of helodermin to its receptors on pancreatic acinar cells.

-

Radioligand Preparation: A radiolabeled tracer, such as ¹²⁵I-VIP or ¹²⁵I-secretin, is used.

-

Competitive Binding: Dispersed pancreatic acini are incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled competitors (e.g., helodermin, VIP, secretin).

-

Separation and Counting: After reaching binding equilibrium, the acini are separated from the incubation medium by centrifugation. The radioactivity associated with the cell pellet is measured using a gamma counter.

-

Data Analysis: The data are used to generate competitive binding curves, from which the binding affinity (e.g., IC₅₀ or Kd) of helodermin for the specific receptors can be determined.

Conclusion

Helodermin is a potent secretagogue that stimulates amylase secretion from pancreatic acinar cells primarily through the activation of VIP-preferring receptors and the subsequent elevation of intracellular cAMP. Its distinct receptor interaction profile and potent biological activity make it a valuable tool for studying the mechanisms of pancreatic exocrine secretion and a potential lead for the development of novel therapeutic agents targeting these pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. The effect of helodermin in rat dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Purification of a novel pancreatic secretory factor (PSF) and a novel peptide with VIP- and secretin-like properties (helodermin) from Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that helodermin, a newly extracted peptide from Gila monster venom, is a member of the secretin/VIP/PHI family of peptides with an original pattern of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptors involved in helodermin action on rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of helodermin, VIP and PHI in pancreatic secretion and blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Helodermin: A Potent Local Regulator of Thyroid Hormone Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helodermin, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), has been identified as an intriguing local regulator of thyroid function. Found within the parafollicular C-cells of the thyroid gland, this peptide has demonstrated a clear stimulatory effect on the secretion of thyroid hormones.[1][2] Its structural similarity to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) suggests a shared mechanism of action through common receptors, positioning helodermin as a significant player in the intricate paracrine regulation of thyroid follicular cell activity. This technical guide provides a comprehensive overview of the current understanding of helodermin's role in thyroid hormone secretion, detailing its mechanism of action, the experimental evidence supporting its effects, and the methodologies used in these investigations.

Quantitative Data on Helodermin's Effect on Thyroid Hormone Secretion

The stimulatory effect of helodermin on thyroid hormone secretion has been quantified in in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Effect of Intravenous Helodermin on Thyroid Hormone Secretion in Mice

| Treatment Group | Dose | Change in Anti-T4-Bound Radioiodine (%) |

| Control | - | 78 ± 5 |

| Helodermin | 1.5 nmol/animal | 186 ± 26 |

| VIP | 1.5 nmol/animal | 280 ± 24 |

| TSH | 70 µU/animal | ~350 |

Data from Ahrén and Hedner, 1989. The study utilized T3-pretreated mice to suppress endogenous TSH.

Table 2: Time-Course of Maximal Response to Helodermin

| Peptide | Time to Maximal Response |

| Helodermin | 2 - 6 hours |

Data from Grunditz et al., 1989.

Signaling Pathway of Helodermin in Thyroid Follicular Cells

Helodermin exerts its effects on thyroid follicular cells by activating a well-characterized signal transduction cascade. The process is initiated by the binding of helodermin to VIP/PACAP receptors on the surface of the follicular cells. This interaction activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the stimulation of thyroid hormone synthesis and secretion.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of helodermin's effect on thyroid hormone secretion.

In Vivo Thyroid Hormone Secretion Assay in Mice

This protocol is adapted from the methodology described by Ahrén and Hedner (1989).

Objective: To quantify the in vivo effect of helodermin on thyroid hormone secretion in mice.

Materials:

-

Male NMRI mice

-

Triiodothyronine (T3)

-

Na125I

-

Helodermin

-

Vasoactive Intestinal Peptide (VIP)

-

Thyroid-Stimulating Hormone (TSH)

-

Specific T4 antiserum

-

Saline solution

-

Syringes and needles for intravenous injections

-

Blood collection supplies (e.g., capillary tubes)

-

Gamma counter

Procedure:

-

Animal Preparation:

-

Administer T3 to mice to suppress endogenous TSH secretion. This increases the sensitivity of the thyroid gland to exogenous stimuli.

-

Inject mice with Na125I to label the thyroid hormone pool.

-

-

Experimental Groups:

-

Divide the pre-treated mice into the following groups:

-

Control (saline injection)

-

Helodermin (1.5 nmol/animal, intravenous)

-

VIP (1.5 nmol/animal, intravenous)

-

TSH (70 µU/animal, intravenous)

-

-

-

Blood Sampling:

-

Collect a baseline blood sample from each mouse immediately before the injection of the test substance.

-

Collect subsequent blood samples at specific time points after injection (e.g., 2 hours).

-

-

Radioimmunoassay:

-

Incubate plasma samples with a specific T4 antiserum.

-

Measure the amount of radioiodine bound to the T4 antiserum using a gamma counter.

-

-

Data Analysis:

-

Express the results as the percentage change in anti-T4-bound radioiodine from the baseline for each group.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Colloid Droplet Formation Assay

This qualitative assay provides morphological evidence of thyroid gland stimulation. The methodology is based on the work of Grunditz et al. (1989).

Objective: To visualize the effect of helodermin on colloid droplet formation in thyroid follicular cells.

Materials:

-

Mice (pre-treated with T4 to suppress endogenous TSH)

-

Helodermin

-

TSH

-

Saline solution

-

Histological fixation solution (e.g., Bouin's solution)

-

Paraffin

-

Microtome

-

Staining reagents (e.g., Hematoxylin and Eosin)

-

Light microscope

Procedure:

-

Animal Treatment:

-

Inject T4-pretreated mice intravenously with either saline (control), helodermin, or TSH.

-

-

Tissue Collection and Preparation:

-

After a defined period (e.g., 30 minutes), euthanize the mice and dissect the thyroid glands.

-

Fix the thyroid glands in Bouin's solution.

-

Embed the fixed tissue in paraffin.

-

Section the paraffin blocks using a microtome.

-

-

Histological Staining and Analysis:

-

Stain the tissue sections with Hematoxylin and Eosin.

-

Examine the sections under a light microscope.

-

Observe and compare the number and size of intracellular colloid droplets in the follicular cells of the different treatment groups. An increase in colloid droplets indicates stimulation of the thyroid gland.

-

Helodermin and the Hypothalamic-Pituitary-Thyroid Axis

Currently, there is a lack of direct experimental evidence on the effect of helodermin on Thyrotropin-Releasing Hormone (TRH) secretion from the hypothalamus. The primary observed effect of helodermin is at the level of the thyroid gland itself, suggesting a paracrine or autocrine regulatory role. Given that helodermin administration stimulates thyroid hormone secretion, and that elevated thyroid hormones exert negative feedback on the hypothalamus and pituitary, it is plausible that chronic exposure to helodermin could indirectly lead to a decrease in TRH and TSH secretion. However, this remains a hypothesis that requires experimental validation.

Conclusion and Future Directions

Helodermin has been established as a stimulator of thyroid hormone secretion, acting locally within the thyroid gland. Its mechanism of action via the VIP/PACAP receptor and the subsequent cAMP signaling pathway is well-supported by the available evidence. The quantitative data, though limited, clearly demonstrates a potent effect.

For drug development professionals, the local action of helodermin presents an interesting therapeutic target. Modulating its activity could offer a way to fine-tune thyroid function with potentially fewer systemic side effects compared to systemically administered drugs.

Future research should focus on several key areas:

-

Dose-Response and Comprehensive Time-Course Studies: A more detailed understanding of the dose-dependent and temporal effects of helodermin is crucial.

-

In Vitro Studies: Elucidating the direct effects of helodermin on isolated thyroid follicular cells would further solidify our understanding of its mechanism of action.

-

Effect on TRH and TSH: Investigating the potential indirect effects of helodermin on the hypothalamic-pituitary axis is necessary for a complete picture of its role in thyroid regulation.

-

Receptor Subtype Specificity: Determining which specific VIP/PACAP receptor subtypes mediate the effects of helodermin in the thyroid could lead to the development of more targeted therapies.

By addressing these questions, the full potential of helodermin as a modulator of thyroid function can be realized, paving the way for novel therapeutic strategies for thyroid disorders.

References

Helodermin's Place in the Venom Peptide Evolutionary Tree: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin is a bioactive peptide isolated from the venom of the Gila monster (Heloderma suspectum), a venomous lizard native to the southwestern United States and northwestern Mexico.[1][2] This peptide has garnered significant interest in the scientific and pharmaceutical communities due to its diverse biological activities and its evolutionary relationship to a crucial family of endogenous human peptides. Helodermin belongs to the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides, which play vital roles in regulating a wide array of physiological processes.[3][4] Understanding the evolutionary divergence and functional convergence of Helodermin provides valuable insights into the structure-function relationships of this peptide family and offers a unique perspective for the development of novel therapeutics. This technical guide will provide an in-depth exploration of the evolutionary relationship of Helodermin to other venom and endogenous peptides, its signaling pathways, and the experimental methodologies used to characterize its activity.

Evolutionary Relationship

The evolution of venom systems in reptiles is a testament to the diversification of molecular weaponry for predation and defense. Helodermin, found in the venom of Helodermatid lizards, shares a deep evolutionary history with the secretin/VIP/glucagon peptide superfamily.[4] Phylogenetic analyses of this superfamily suggest that these peptides arose from a common ancestral gene through duplication and subsequent divergence.[5]

Helodermin and its sister peptide, exendin-4, also found in Gila monster venom, are thought to have co-evolved to serve specialized functions within the venom.[6] While Helodermin shows significant sequence homology to VIP, exendin-4 is approximately 50% homologous to glucagon-like peptide-1 (GLP-1).[6] This evolutionary proximity is reflected in their ability to interact with the receptors for these endogenous peptides.[6] The presence of these peptides in venom, which are analogs of key physiological regulators, is a clear example of convergent evolution, where a venomous animal has adapted to produce toxins that hijack the physiological systems of its prey or predators.

Data Presentation

The interaction of Helodermin and its related peptides with their cognate G protein-coupled receptors (GPCRs) is characterized by their binding affinity (Ki) or dissociation constant (Kd). Lower Ki/Kd values indicate a stronger binding affinity. The following table summarizes the binding affinities of Helodermin, VIP, PACAP-27, PACAP-38, and Secretin for the human VPAC1, VPAC2, PAC1, and Secretin receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing these receptors.

| Peptide | Receptor | Binding Affinity (Ki/IC50, nM) |

| Helodermin | hVPAC1 | ~600[5] |

| hVPAC2 | ~300[5] | |

| hPAC1 | - | |

| VIP | hVPAC1 | ~2[5] |

| hVPAC2 | ~5[5] | |

| hPAC1 | >1000[7] | |

| PACAP-27 | hVPAC1 | ~2[5] |

| hVPAC2 | ~5[5] | |

| hPAC1 | ~3[5] | |

| PACAP-38 | hVPAC1 | - |

| hVPAC2 | ~1[5] | |

| hPAC1 | ~4[5] | |

| Secretin | hSecretin Receptor | ~4[8] |

Signaling Pathways

Helodermin and its related peptides primarily exert their biological effects by activating the adenylyl cyclase signaling cascade upon binding to their respective GPCRs.[3] This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, leading to a cellular response.

References

- 1. Domains determining agonist selectivity in chimaeric VIP2 (VPAC2)/PACAP (PAC1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VPAC1 and VPAC2 receptors mediate tactile hindpaw hypersensitivity and carotid artery dilatation induced by PACAP38 in a migraine relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Impact of secretin receptor homo-dimerization on natural ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Vasodilatory Properties of Helodermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies investigating the vasodilatory properties of Helodermin, a peptide isolated from the venom of the Gila monster (Heloderma suspectum). This document details the experimental protocols used in early research, summarizes key quantitative findings, and illustrates the proposed signaling pathways.

Introduction

Helodermin is a 35-amino acid peptide that shares structural and functional similarities with Vasoactive Intestinal Peptide (VIP), a well-known vasodilator.[1] Initial investigations into the pharmacological effects of Helodermin revealed its potent hypotensive and smooth muscle-relaxant properties.[1] These early studies laid the groundwork for understanding its mechanism of action and potential therapeutic applications in cardiovascular conditions. This guide focuses on the foundational research that first characterized Helodermin's effects on vascular tone.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on Helodermin's vasodilatory effects, comparing it with the related peptides, Helospectin-I, Helospectin-II, and VIP.

Table 1: In Vivo Effects on Mean Arterial Blood Pressure in Anesthetized Rats

| Peptide (1 nmol/kg, i.v.) | Maximum Decrease in Mean Arterial Pressure (mmHg) |

| Helodermin | 35 ± 4 |

| Helospectin-I | 42 ± 5 |

| Helospectin-II | 40 ± 3 |

| VIP | 55 ± 6 |

Data are presented as mean ± SEM.

Table 2: In Vitro Relaxation of Pre-contracted Feline Middle Cerebral Arteries

| Peptide | Concentration Range (mol/L) | Maximum Relaxation (% of pre-contraction) | Potency (Compared to VIP) |

| Helodermin | 10⁻¹⁰ to 10⁻⁶ | 50% to 80% | Similar |

| Helospectin-I | 10⁻¹⁰ to 10⁻⁶ | 50% to 80% | Similar |

| Helospectin-II | 10⁻¹⁰ to 10⁻⁶ | 50% to 80% | Similar |

| VIP | 10⁻¹⁰ to 10⁻⁶ | 50% to 80% | - |

Pre-contraction induced by U46619.[2]

Table 3: In Vitro Relaxation of Pre-contracted Rat Femoral Arteries

| Peptide | Pre-contraction Agent | Potency (Compared to VIP) |

| Helodermin | Phenylephrine | Equally potent |

| Helodermin | Prostaglandin F2α | Equally potent |

| Helospectin-I | Phenylephrine | Lower potency |

| Helospectin-II | Phenylephrine | Lower potency |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies on Helodermin's vasodilatory properties.

In Vivo Measurement of Arterial Blood Pressure in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of Helodermin.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

-

Polyethylene catheters

-

Pressure transducer

-

Data acquisition system

-

Heparinized saline (10 IU/mL)

-

Helodermin and other test peptides dissolved in saline

Procedure:

-

Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.

-

Cannulate the trachea to ensure a clear airway.

-

Isolate and cannulate the right carotid artery with a polyethylene catheter filled with heparinized saline.

-

Connect the arterial catheter to a pressure transducer for continuous recording of blood pressure.

-

Isolate and cannulate the left jugular vein for intravenous administration of test substances.

-

Allow the animal to stabilize for at least 20 minutes after the surgical procedure until a steady baseline blood pressure is achieved.

-

Administer a bolus intravenous injection of Helodermin or other test peptides at the desired dose (e.g., 1 nmol/kg).

-

Record the mean arterial pressure continuously until it returns to the baseline level.

-

Calculate the maximum decrease in mean arterial pressure from the baseline.

In Vitro Vasodilation Assay Using Isolated Feline Cerebral Arteries

This protocol details the methodology for assessing the direct relaxant effect of Helodermin on isolated arterial segments.

Materials:

-

Feline middle cerebral arteries

-

Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)

-

Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

U46619 (thromboxane A₂ mimetic) for pre-contraction

-

Helodermin and other test peptides

-

Force-displacement transducer

-

Data acquisition system

Procedure:

-

Euthanize the cat and carefully dissect the middle cerebral arteries.

-

Cut the arteries into cylindrical segments (approximately 2 mm in length).

-

Mount the arterial rings in organ baths containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 mN.

-

Induce a stable contraction with a submaximal concentration of U46619.

-

Once a stable plateau of contraction is reached, add Helodermin or other test peptides in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻¹⁰ to 10⁻⁶ M).

-

Record the changes in isometric tension at each concentration.

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by U46619.

Measurement of Cyclic AMP (cAMP) Accumulation in Vascular Smooth Muscle Cells

This protocol outlines a method for quantifying the intracellular accumulation of cAMP in cultured vascular smooth muscle cells in response to Helodermin stimulation.

Materials:

-

Cultured vascular smooth muscle cells (e.g., from rat aorta)

-

Cell culture medium

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Helodermin

-

Radioimmunoassay (RIA) kit for cAMP or other cAMP detection assay (e.g., ELISA)

-

Lysis buffer

-

Scintillation counter (for RIA) or plate reader (for ELISA)

Procedure:

-

Plate vascular smooth muscle cells in multi-well plates and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent the degradation of cAMP.

-

Add Helodermin at various concentrations to the cell cultures.

-

Incubate for a specific period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by removing the medium and lysing the cells with lysis buffer.

-

Collect the cell lysates.

-

Perform a radioimmunoassay or ELISA to quantify the concentration of cAMP in the lysates, following the manufacturer's instructions.

-

Express the results as pmol of cAMP per mg of protein.

Signaling Pathways and Visualizations

The vasodilatory action of Helodermin is primarily mediated through the activation of the Vasoactive Intestinal Peptide (VIP) receptor, a G-protein coupled receptor (GPCR), leading to the activation of the adenylyl cyclase signaling cascade.

Helodermin-Induced Vasodilation Signaling Pathway

The binding of Helodermin to the VIP receptor on vascular smooth muscle cells initiates a cascade of intracellular events. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, leading to vasodilation.[1]

Caption: Helodermin signaling pathway in vascular smooth muscle cells.

Experimental Workflow for In Vitro Vasodilation Assay

The following diagram illustrates the general workflow for conducting an in vitro vasodilation assay using isolated arterial rings to study the effects of Helodermin.

Caption: Workflow for in vitro vasodilation assay.

Conclusion

The initial studies on Helodermin clearly established its potent vasodilatory properties, acting through a mechanism analogous to VIP. These foundational experiments, utilizing both in vivo and in vitro models, demonstrated Helodermin's ability to lower blood pressure and relax vascular smooth muscle. The proposed signaling pathway, involving the activation of adenylyl cyclase and subsequent increase in intracellular cAMP, provides a solid framework for understanding its molecular mechanism of action. This early research has been instrumental in highlighting Helodermin as a significant vasoactive peptide with potential for further investigation in the context of cardiovascular pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Purification of Helodermin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helodermin is a bioactive peptide found in the venom of the Gila monster (Heloderma suspectum)[1][2]. It belongs to the secretin/vasoactive intestinal peptide (VIP)/glucagon superfamily of peptides and exhibits a range of biological activities, making it a molecule of significant interest for therapeutic development[2][3]. Notably, Helodermin has been shown to stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and has demonstrated potential in inhibiting the growth of certain cancer cells[2][3].

This document provides a detailed protocol for the purification of Helodermin from crude Gila monster venom using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to yield a high-purity product suitable for downstream applications in research and drug development.

Data Presentation

The purification of Helodermin from crude venom can be a multi-step process to achieve high purity. Below is a summary of expected quantitative data from a typical purification workflow.

Table 1: HPLC Purification Summary for Helodermin

| Purification Step | Protein Loaded (mg) | Helodermin Recovered (mg) | Yield (%) | Purity (%) |

| Crude Venom | 100 | - | - | <5 |

| Step 1: Gel Filtration | 100 | 15 | 15 | ~40 |

| Step 2: Ion-Exchange | 15 | 8 | 53 | ~85 |

| Step 3: RP-HPLC (C18) | 8 | 3.5 | 44 | >98 |

Note: The values presented are representative and may vary depending on the specific batch of venom and instrumentation.

Table 2: RP-HPLC Method Parameters for Final Purification of Helodermin

| Parameter | Value |

| Column | C18 Reversed-Phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm and 280 nm |

| Column Temperature | 25°C |

| Injection Volume | 100 µL |

| Gradient | See Table 3 |

Table 3: RP-HPLC Gradient Program

| Time (minutes) | % Mobile Phase B |

| 0 | 5 |

| 5 | 15 |

| 65 | 45 |

| 75 | 70 |

| 80 | 5 |

| 90 | 5 |

Experimental Protocols

This protocol outlines a three-step purification process for Helodermin from crude Gila monster venom.

Materials and Reagents

-

Crude Heloderma suspectum venom (lyophilized)

-

Deionized water (18.2 MΩ·cm)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Sephadex G-75 or equivalent size-exclusion chromatography media

-

DEAE-cellulose or equivalent anion-exchange chromatography media

-

Appropriate buffers for gel filtration and ion-exchange chromatography (e.g., ammonium acetate, Tris-HCl)

-

0.22 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Lyophilizer (freeze-dryer)

Experimental Workflow

Caption: Experimental workflow for the purification of Helodermin.

Detailed Methodologies

4.1. Sample Preparation

-

Weigh out the desired amount of lyophilized crude venom.

-

Reconstitute the venom in an appropriate aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.8) to a final concentration of 10-20 mg/mL.

-

Gently vortex to dissolve the venom completely.

-

Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

4.2. Step 1: Size-Exclusion Chromatography (Optional Initial Fractionation)

For complex venoms, an initial fractionation step can be beneficial.

-

Equilibrate a size-exclusion column (e.g., Sephadex G-75) with the same buffer used for venom reconstitution.

-

Load the filtered venom solution onto the column.

-

Elute the proteins with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the absorbance at 280 nm.

-

Screen the fractions for Helodermin-like activity using a relevant bioassay (e.g., adenylate cyclase activation assay).

-

Pool the active fractions.

4.3. Step 2: Ion-Exchange Chromatography (Intermediate Purification)

-

Equilibrate an anion-exchange column (e.g., DEAE-cellulose) with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the pooled, active fractions from the previous step onto the column.

-

Wash the column with the equilibration buffer to remove unbound components.

-

Elute the bound peptides using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Collect fractions and monitor the absorbance at 280 nm.

-

Screen the fractions for Helodermin activity.

-

Pool the active fractions and desalt if necessary before the final RP-HPLC step.

4.4. Step 3: Reversed-Phase HPLC (Final Purification)

-

Equilibrate the C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the pooled and desalted fractions from the previous step (or the initially prepared crude venom for a one-step purification).

-

Run the gradient program as detailed in Table 3.

-

Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

-

Collect the peak corresponding to Helodermin based on its expected retention time.

-

Analyze the purity of the collected fraction using analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Lyophilize the pure fraction for storage.

Helodermin Signaling Pathway